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Compound of Interest

Compound Name: 3-(Piperidine-1-carbonyl)phenylboronic acid

Cat. No.: B1593276 Get Quote

Abstract
3-(Piperidine-1-carbonyl)phenylboronic acid is a vital bifunctional organic reagent, integrating a reactive boronic acid

moiety with a structurally significant piperidine-amide group. This guide provides a comprehensive technical overview of

its core physicochemical properties, analytical characterization, chemical reactivity, and handling considerations.

Tailored for researchers in medicinal chemistry and drug development, this document synthesizes theoretical principles

with practical, field-proven insights to facilitate its effective application in synthesis and discovery programs. We delve

into the electronic influence of the meta-substituted amide on the boronic acid's Lewis acidity, outline protocols for its

characterization and use in Suzuki-Miyaura cross-coupling, and discuss stability challenges and mitigation strategies.

Introduction and Molecular Overview
3-(Piperidine-1-carbonyl)phenylboronic acid, with CAS Number 850568-34-2, is a synthetic building block of

increasing importance in organic synthesis.[1] Its structure is characterized by a phenylboronic acid core functionalized

at the meta-position with a piperidine-1-carboxamide group. This unique arrangement offers synthetic chemists a

versatile handle for introducing this substituted phenyl motif into more complex molecular architectures, most notably

via palladium-catalyzed cross-coupling reactions.[2]

The presence of the tertiary amide and the boronic acid on the same scaffold creates a molecule with distinct electronic

and steric properties that influence its reactivity, solubility, and stability. This guide will systematically explore these

characteristics.

Table 1: Core Molecular Identifiers
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Identifier Value Source(s)

IUPAC Name
[3-(Piperidine-1-

carbonyl)phenyl]boronic acid
N/A

CAS Number 850568-34-2

Molecular Formula C₁₂H₁₆BNO₃

Molecular Weight 233.07 g/mol [3]

Canonical SMILES O=C(N1CCCCC1)c2cccc(B(O)O)c2

InChI Key XFTARKGZGNWJJT-UHFFFAOYSA-N

digraph "Molecular_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=5000, size="7.6,4!", dpi=100];

node [shape=plaintext, fontname="Helvetica", fontsize=12];

edge [color="#202124"];

// Atom nodes with positions

B[label="B", pos="0,0!"];

O1 [label="O", pos="-0.8,-1!"];

H_O1 [label="H", pos="-1.2,-1.5!"];

O2 [label="O", pos="0.8,-1!"];

H_O2 [label="H", pos="1.2,-1.5!"];

C_aryl_1 [label="C", pos="0,1.5!"];

C_aryl_2 [label="C", pos="-1.2,2.2!"];

H_aryl_2 [label="H", pos="-1.5,2.9!"];

C_aryl_3 [label="C", pos="-1.2,3.6!"];

C_carbonyl [label="C", pos="-2.4,4.3!"];

O_carbonyl [label="O", pos="-2.4,5.3!"];

N_amide [label="N", pos="-3.6,3.6!"];

C_aryl_4 [label="C", pos="0,4.3!"];

H_aryl_4 [label="H", pos="0,5.0!"];

C_aryl_5 [label="C", pos="1.2,3.6!"];

H_aryl_5 [label="H", pos="2.0,4.0!"];

C_aryl_6 [label="C", pos="1.2,2.2!"];

H_aryl_6 [label="H", pos="2.0,1.8!"];

// Piperidine ring

C_pip_1 [label="C", pos="-4.8,4.3!"];

C_pip_2 [label="C", pos="-6.0,3.6!"];
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C_pip_3 [label="C", pos="-6.0,2.2!"];

C_pip_4 [label="C", pos="-4.8,1.5!"];

C_pip_5 [label="C", pos="-3.6,2.2!"];

// Edges

B -- O1;

O1 -- H_O1;

B -- O2;

O2 -- H_O2;

B -- C_aryl_1;

C_aryl_1 -- C_aryl_2;

C_aryl_2 -- H_aryl_2;

C_aryl_2 -- C_aryl_3;

C_aryl_3 -- C_carbonyl;

C_carbonyl -- O_carbonyl [style=double];

C_carbonyl -- N_amide;

C_aryl_3 -- C_aryl_4;

C_aryl_4 -- H_aryl_4;

C_aryl_4 -- C_aryl_5;

C_aryl_5 -- H_aryl_5;

C_aryl_5 -- C_aryl_6;

C_aryl_6 -- H_aryl_6;

C_aryl_6 -- C_aryl_1;

// Piperidine bonds

N_amide -- C_pip_1;

C_pip_1 -- C_pip_2;

C_pip_2 -- C_pip_3;

C_pip_3 -- C_pip_4;

C_pip_4 -- C_pip_5;

C_pip_5 -- N_amide;

}

Caption: 2D representation of 3-(Piperidine-1-carbonyl)phenylboronic acid.

Physicochemical Properties: A Deeper Analysis
Direct experimental data for this specific molecule is not widely published. Therefore, this section combines data from

suppliers with predictions based on established chemical principles and data from analogous structures.

Table 2: Summary of Physicochemical Properties
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Property Value / Expected Range Method / Rationale

Melting Point 150-154 °C Experimental (Supplier Data)[4]

pKa (Acidity) ~8.0 - 8.6 (Estimated) Theoretical Estimation

LogP (Lipophilicity) -0.06960 (Calculated) XLogP3 Calculation[4]

Aqueous Solubility Low to Moderate Structural Analysis

Appearance Solid Supplier Data

Acidity (pKa)
The pKa of a boronic acid is a critical parameter governing its behavior in aqueous solutions and its reactivity in base-

mediated reactions like Suzuki coupling. For unsubstituted phenylboronic acid, the experimental pKa is approximately

8.8.[5]

Causality: The 3-(piperidine-1-carbonyl) substituent is expected to lower the pKa relative to phenylboronic acid. The

amide carbonyl group is electron-withdrawing via induction, which increases the Lewis acidity of the boron atom. This

makes the B(OH)₂ group more readily accept a hydroxide ion to form the anionic boronate species [R-B(OH)₃]⁻,

resulting in a lower pKa. The meta-position of the substituent means its electronic influence is primarily inductive rather

than resonant. We estimate the pKa to be in the range of 8.0 to 8.6.

Experimental Insight: The pKa of arylboronic acids can be accurately determined using ¹¹B NMR spectroscopy by

monitoring the chemical shift as a function of pH.[6][7] This technique allows for direct observation of the equilibrium

between the trigonal boronic acid and the tetrahedral boronate species.

Lipophilicity and Solubility
Lipophilicity (LogP): The calculated XLogP3 of -0.07 suggests the molecule has relatively balanced hydrophilic and

lipophilic character.[4] The boronic acid headgroup is polar and capable of hydrogen bonding, contributing to

hydrophilicity. The phenyl ring and piperidine moiety are lipophilic.

Solubility: Based on its structure, the compound is expected to be soluble in polar organic solvents like methanol,

ethanol, THF, and DMSO. Its solubility in water is predicted to be low to moderate. While the boronic acid and amide

groups can engage in hydrogen bonding, the overall size of the hydrophobic carbon framework limits high aqueous

solubility. At pH values above its pKa, solubility in aqueous base is expected to increase significantly due to the

formation of the more polar anionic boronate salt.

Analytical Characterization and Purity Assessment
While a specific certificate of analysis is not publicly available from all vendors, a standard characterization workflow is

essential to verify the identity and purity of this reagent before use.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the primary technique for structural confirmation.

¹H NMR: The spectrum will be complex. Key expected regions include:

Aromatic Protons (δ 7.2-8.0 ppm): Four protons on the phenyl ring will appear as a complex multiplet pattern

characteristic of a 1,3-disubstituted benzene ring.

Piperidine Protons (δ 1.5-3.7 ppm): The ten protons of the piperidine ring will likely appear as broad, overlapping

multiplets due to their chemical environment and potential for restricted rotation around the C-N amide bond.

B(OH)₂ Protons (δ 8.0-8.5 ppm): A broad singlet, which is exchangeable with D₂O. Its chemical shift can be highly

dependent on concentration and solvent.

¹³C NMR: Approximately 11 distinct carbon signals are expected (some piperidine carbons may be equivalent). Key

signals would include the amide carbonyl (~168-172 ppm) and the carbon atom attached to boron (ipso-carbon, ~135

ppm, often broad).

¹¹B NMR: A single, relatively broad signal is expected. Its chemical shift provides direct information about the

coordination state of the boron atom (trigonal vs. tetrahedral).[6]

Chromatographic and Mass Spectrometric Analysis
Workflow: Purity Assessment by RP-HPLC-MS

This workflow is a self-validating system for confirming both purity and identity.

Sample Preparation RP-HPLC Analysis

Mass Spectrometry

Data Analysis
Dissolve sample in

Acetonitrile/Water (1 mg/mL) Inject 1-5 µL C18 Column
(e.g., 2.1 x 50 mm, 1.8 µm)

Gradient Elution
(Water/ACN with 0.1% Formic Acid)

UV Detection
(e.g., 254 nm)

ESI+ Detection

Integrate UV Chromatogram

Confirm [M+H]⁺
at m/z 234.13

Calculate % Purity

Click to download full resolution via product page

Caption: Standard workflow for purity and identity confirmation via RP-HPLC-MS.

Chemical Reactivity and Stability
Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds.

[2] It serves as a source of the 3-(piperidine-1-carbonyl)phenyl moiety.

Mechanism & Causality: The reaction is catalyzed by a Palladium(0) species and requires a base. The base is crucial

for activating the boronic acid by converting it to the more nucleophilic boronate complex, which then participates in the
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transmetalation step of the catalytic cycle. The choice of base, solvent, and palladium ligand system is critical for

achieving high yields.

Pd(0)L₂
(Active Catalyst)

R¹-Pd(II)L₂-X

Oxidative
Addition

R¹-Pd(II)L₂-R²

Transmetalation

Reductive
Elimination

R¹-X
(Aryl Halide)

R²-B(OH)₂
(Our Compound) Base (e.g., K₂CO₃)

R¹-R²
(Coupled Product)

Click to download full resolution via product page

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stability and Storage
A critical, often overlooked aspect of working with boronic acids is their stability.

Boroxine Formation: Like most boronic acids, this compound can undergo reversible dehydration, especially upon

heating or under vacuum, to form a cyclic trimeric anhydride called a boroxine. This reduces the effective molarity of

the active monomeric boronic acid. Storing the compound in a dry, cool environment is essential.

Oxidative Instability: Boronic acids can be susceptible to oxidative degradation.[8] While the amide substituent may

offer some electronic stabilization, it is prudent to store the compound under an inert atmosphere (e.g., nitrogen or

argon) for long-term use.
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Protodeboronation: This is a process where the C-B bond is cleaved, replacing the boronic acid group with a

hydrogen atom. This can occur under harsh acidic or basic conditions or in the presence of certain transition metals.

[9][10]

Expert Insight: For challenging couplings or when using precious substrates, consider using the corresponding N-

methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are exceptionally stable, crystalline solids that can be

stored long-term in air and slowly release the active boronic acid under the reaction conditions, mitigating issues of

decomposition.[9][10]

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 3-(piperidine-1-carbonyl)phenylboronic acid with a generic

aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), 3-
(piperidine-1-carbonyl)phenylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the vial.

Inert Atmosphere: Seal the vial with a septum, and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe. The total concentration

should be approximately 0.1 M with respect to the aryl bromide.

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer,

wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion
3-(Piperidine-1-carbonyl)phenylboronic acid is a valuable reagent whose effective use is predicated on a solid

understanding of its underlying chemical principles. While specific experimental data points like pKa and solubility

require dedicated measurement, its properties can be reliably inferred from its structure and the behavior of analogous

compounds. Its utility in Suzuki-Miyaura coupling is well-established, but researchers must remain vigilant about its

stability, particularly the potential for boroxine formation and protodeboronation. By employing rigorous analytical

characterization and considering stable surrogates like MIDA esters for sensitive applications, scientists can confidently

leverage this building block in the synthesis of complex molecules for drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of essential and

advanced chemicals, empowering scientists and researchers to drive
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